
(4R)-1-Boc-4-propoxy-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-1-Boc-4-propoxy-L-proline is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a propoxy group on the fourth carbon of the proline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-propoxy-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Propoxy Group: The protected proline is then subjected to nucleophilic substitution to introduce the propoxy group. This can be done by reacting the Boc-protected proline with propyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4R)-1-Boc-4-propoxy-L-proline can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the Boc-protecting group can be reduced to form an alcohol.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
科学的研究の応用
(4R)-1-Boc-4-propoxy-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific structural and functional properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用機序
The mechanism of action of (4R)-1-Boc-4-propoxy-L-proline depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The Boc group protects the amino group during synthesis and is removed under acidic conditions to yield the active form of the compound. The propoxy group may interact with specific molecular targets, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(4R)-1-Boc-4-methoxy-L-proline: Similar structure but with a methoxy group instead of a propoxy group.
(4R)-1-Boc-4-ethoxy-L-proline: Similar structure but with an ethoxy group instead of a propoxy group.
(4R)-1-Boc-4-butoxy-L-proline: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
(4R)-1-Boc-4-propoxy-L-proline is unique due to the presence of the propoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for designing molecules with specific properties and functions.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO5/c1-5-6-18-9-7-10(11(15)16)14(8-9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10+/m1/s1 |
InChIキー |
PUNFRASZRZVKOK-ZJUUUORDSA-N |
異性体SMILES |
CCCO[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CCCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
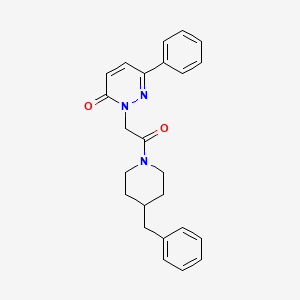


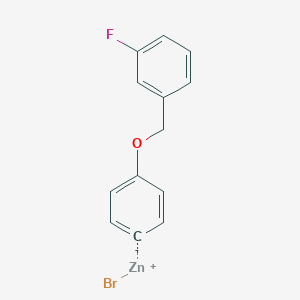
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)

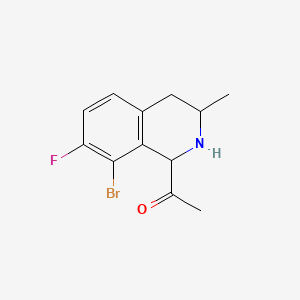
![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
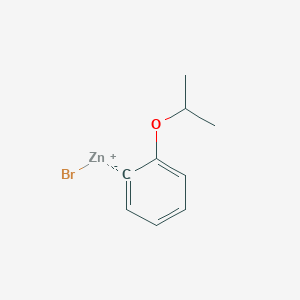
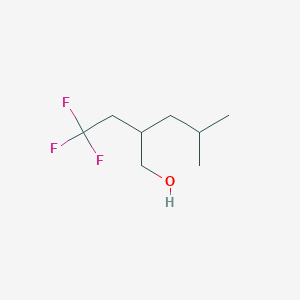
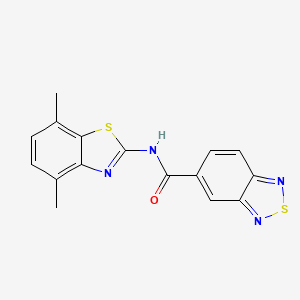
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
